molecular formula C13H14OSe B14135288 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one CAS No. 88841-84-3

2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one

Cat. No.: B14135288
CAS No.: 88841-84-3
M. Wt: 265.22 g/mol
InChI Key: YSUILCSSVWXVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H14OSe. This compound is notable for its unique structure, which includes a phenylselanyl group attached to a cyclohexenone ring. The presence of selenium in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 2-methylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenone.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: 2-Methylcyclohex-2-en-1-one.

    Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of its selenium moiety with biological molecules. Selenium is known to participate in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species. The phenylselanyl group can also interact with specific enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the methyl and phenylselanyl groups.

    3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.

    Phenylselanyl derivatives: Other compounds containing the phenylselanyl group attached to different molecular backbones.

Uniqueness

2-Methyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of both the methyl and phenylselanyl groups on the cyclohexenone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

88841-84-3

Molecular Formula

C13H14OSe

Molecular Weight

265.22 g/mol

IUPAC Name

2-methyl-3-phenylselanylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14OSe/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3

InChI Key

YSUILCSSVWXVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.